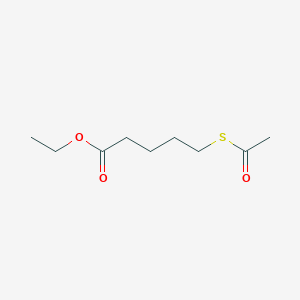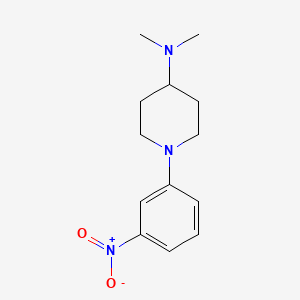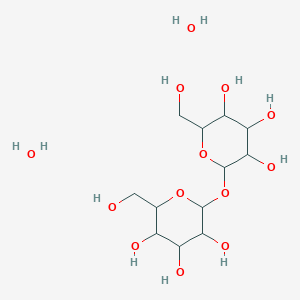![molecular formula C56H61NO23 B13706695 Neu5GcAc[1Me,4789Ac]alpha(2-6)Gal[24Bz,3Bn]-beta-MP](/img/structure/B13706695.png)
Neu5GcAc[1Me,4789Ac]alpha(2-6)Gal[24Bz,3Bn]-beta-MP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neu5GcAc[1Me,4789Ac]alpha(2-6)Gal[24Bz,3Bn]-beta-MP is a complex glycoside compound. It is a derivative of N-Glycolylneuraminic Acid (Neu5Gc) and is often used in glycobiology research. This compound is structurally characterized by the presence of multiple acetyl and benzoyl groups, which contribute to its unique properties and applications .
Métodos De Preparación
The synthesis of Neu5GcAc[1Me,4789Ac]alpha(2-6)Gal[24Bz,3Bn]-beta-MP involves several steps. The process typically starts with the protection of hydroxyl groups followed by the introduction of acetyl and benzoyl groups. The key steps include:
Protection of Hydroxyl Groups: This is achieved using benzoyl and benzyl groups to prevent unwanted reactions.
Introduction of Acetyl Groups: Acetyl groups are introduced using acetic anhydride in the presence of a catalyst.
Formation of Glycosidic Linkage: The glycosidic bond between Neu5Gc and Gal is formed using a glycosylation reaction, often catalyzed by a Lewis acid
Análisis De Reacciones Químicas
Neu5GcAc[1Me,4789Ac]alpha(2-6)Gal[24Bz,3Bn]-beta-MP undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of acetyl groups.
Substitution: Substitution reactions can occur at the acetyl or benzoyl groups, often using nucleophiles like amines or alcohols.
Aplicaciones Científicas De Investigación
Neu5GcAc[1Me,4789Ac]alpha(2-6)Gal[24Bz,3Bn]-beta-MP has several applications in scientific research:
Glycobiology: It is used to study the interactions between glycans and proteins, particularly in the context of cell signaling and immune response.
Medicine: Research involving this compound helps in understanding the role of Neu5Gc in human diseases, including cancer and inflammatory conditions.
Chemistry: It serves as a model compound for studying complex glycosylation reactions and developing new synthetic methodologies
Mecanismo De Acción
The mechanism of action of Neu5GcAc[1Me,4789Ac]alpha(2-6)Gal[24Bz,3Bn]-beta-MP involves its interaction with specific proteins and receptors on cell surfaces. The compound mimics natural glycans, allowing researchers to study how these molecules influence cellular processes. The molecular targets include sialic acid-binding immunoglobulin-like lectins (Siglecs) and other glycan-binding proteins .
Comparación Con Compuestos Similares
Neu5GcAc[1Me,4789Ac]alpha(2-6)Gal[24Bz,3Bn]-beta-MP is unique due to its specific acetyl and benzoyl modifications. Similar compounds include:
Neu5Ac: N-Acetylneuraminic Acid, which lacks the glycolyl group present in Neu5Gc.
Neu5Gc: N-Glycolylneuraminic Acid, which does not have the additional acetyl and benzoyl modifications.
Neu5Ac2en: N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, a derivative used in similar research contexts
This compound stands out due to its enhanced stability and specific binding properties, making it a valuable tool in glycobiology research.
Propiedades
Fórmula molecular |
C56H61NO23 |
|---|---|
Peso molecular |
1116.1 g/mol |
Nombre IUPAC |
methyl (2R,5R,6R)-4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-[[(2S,3S,4S,6S)-3,5-dibenzoyloxy-6-(4-methoxyphenoxy)-4-phenylmethoxyoxan-2-yl]methoxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C56H61NO23/c1-32(58)69-29-43(74-35(4)61)47(75-36(5)62)49-46(57-45(63)31-70-33(2)59)42(73-34(3)60)27-56(80-49,55(66)68-7)72-30-44-48(78-52(64)38-19-13-9-14-20-38)50(71-28-37-17-11-8-12-18-37)51(79-53(65)39-21-15-10-16-22-39)54(77-44)76-41-25-23-40(67-6)24-26-41/h8-26,42-44,46-51,54H,27-31H2,1-7H3,(H,57,63)/t42?,43-,44+,46-,47-,48+,49-,50+,51?,54-,56-/m1/s1 |
Clave InChI |
RFXUVTJVHCWRBD-DMLFUYFDSA-N |
SMILES isomérico |
CC(=O)OC[C@H]([C@H]([C@H]1[C@@H](C(C[C@@](O1)(C(=O)OC)OC[C@H]2[C@@H]([C@@H](C([C@@H](O2)OC3=CC=C(C=C3)OC)OC(=O)C4=CC=CC=C4)OCC5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C)NC(=O)COC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC(C(C1C(C(CC(O1)(C(=O)OC)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)OC)OC(=O)C4=CC=CC=C4)OCC5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C)NC(=O)COC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



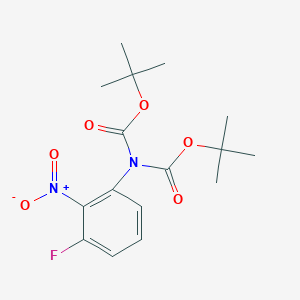
![N-[dimethylamino-(4-fluorophenyl)phosphoryl]-N-methylmethanamine](/img/structure/B13706625.png)
![1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13706632.png)



![4-Nitrodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13706658.png)
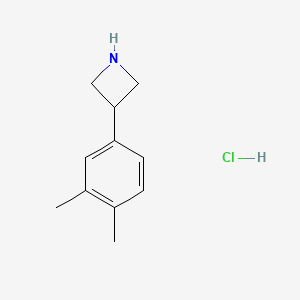
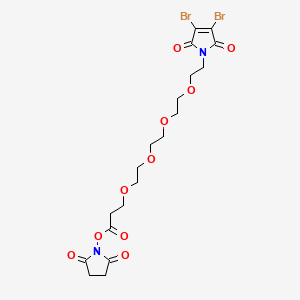
![1-[1-(4-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13706681.png)
